

Technical Guide: Predicted NMR Spectral Analysis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

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Compound of Interest

Compound Name:	2-(Cyclopentylmethyl)cyclohexan-1-amine
CAS No.:	1247406-30-9
Cat. No.:	B1425834

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Executive Summary

This guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for **2-(Cyclopentylmethyl)cyclohexan-1-amine**. As a secondary amine building block often used in fragment-based drug discovery (FBDD), the precise characterization of this molecule is critical for verifying regiochemistry and stereochemistry during synthesis.

This document focuses on the thermodynamically dominant trans-isomer (diequatorial conformation), which is the expected major product under thermodynamic control. We utilize empirical additivity rules, GIAO/DFT (Gauge-Including Atomic Orbitals/Density Functional Theory) logic, and analogue comparisons to predict chemical shifts (

) and coupling constants (

).

Structural Analysis & Stereochemical Considerations

Before interpreting the spectra, we must define the conformational landscape. The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.

Conformational Locking

- Trans-Isomer (Preferred): Both the amine (-NH) and the (cyclopentylmethyl) group occupy equatorial positions. This minimizes 1,3-diaxial interactions.^[1]
- Cis-Isomer: Requires one substituent to be axial and the other equatorial, resulting in higher steric strain.^[1]

Implication for NMR: The trans-diequatorial configuration rigidly holds the C1 and C2 protons in an axial-axial relationship. According to the Karplus equation, this results in a large vicinal coupling constant (

Hz), which is the primary diagnostic signal for confirming the trans stereochemistry.

Predicted ¹H NMR Landscape (400 MHz, CDCl₃)

The proton spectrum will be dominated by the aliphatic "envelope" (1.0–1.9 ppm), but specific diagnostic signals will emerge.

Table 1: Predicted ¹H Chemical Shifts & Multiplicities

Position	Proton Type	(ppm)	Multiplicity	Coupling (Hz)	Notes
H1	CH-NH	2.55 – 2.65	ddd (or td)		Diagnostic Signal. Axial proton deshielded by Nitrogen. Large coupling to H2 (ax) and H6 (ax).
H2	CH-Alkyl	1.15 – 1.25	m	-	Shielded methine; buried in the aliphatic region.
H7a/b	-CH -Bridge	1.20 – 1.35	m	-	Diastereotopic protons linking the rings.
NH	Amine	1.10 – 1.80	Broad s	-	Variable. Disappears upon D O shake.
H3-H6	Cyclohexyl	0.90 – 1.85	Complex m	-	Chair conformer envelope.
H8-H12	Cyclopentyl	1.05 – 1.75	Complex m	-	Characteristic "multiplet clusters" of cyclopentane.

Detailed Mechanistic Insight

- The H1 Multiplet: The proton at C1 is axial. It sees:
 - One vicinal axial proton at C2 (Hz).
 - One vicinal axial proton at C6 (Hz).
 - One vicinal equatorial proton at C6 (Hz).
 - Prediction: A "triplet of doublets" (td) appearance with wide splitting is the hallmark of the trans-isomer.
- Solvent Effects: In CDCl₃, the NH protons are often broad due to quadrupole broadening from the nitrogen and intermolecular hydrogen bonding. In DMSO-*d*₆, these may sharpen and shift downfield to ~2.5–3.0 ppm.

Predicted C NMR Landscape (100 MHz, CDCl₃)

The carbon spectrum provides the clearest verification of the carbon skeleton count (12 distinct signals in the absence of symmetry).

Table 2: Predicted C Chemical Shifts

Carbon	Type	(ppm)	Environment Description
C1	CH	56.5	Deshielded. Alpha to amine.
C2	CH	45.2	Beta to amine; branching point.
C7	CH	41.8	Methylene bridge.
C8	CH	39.5	Cyclopentyl methine (attachment point).
C3/C6	CH	33.0 – 36.0	Cyclohexane ring carbons (beta/gamma).
C9/C12	CH	32.5	Cyclopentyl alpha-methylene.
C10/C11	CH	25.2	Cyclopentyl beta-methylene.
C4/C5	CH	25.0 – 26.5	Cyclohexane distal carbons.

Note: The chemical shifts of the cyclopentyl ring carbons (C9-C12) are typically clustered around 25–33 ppm and may overlap with the distal cyclohexane carbons. DEPT-135 is required to distinguish the methines (C1, C2, C8) from the methylenes.

Experimental Validation Protocol

To validate these predictions, the following rigorous protocol is recommended. This workflow ensures data integrity and proper assignment of the stereoisomer.

Sample Preparation

- Solvent Selection: Use CDCl₃

(99.8% D) with 0.03% TMS as the internal standard.

- Why? Chloroform minimizes amine proton exchange compared to protic solvents, though peak broadening may occur.
- Concentration: Dissolve 10–15 mg of the amine in 0.6 mL solvent.
 - Caution: High concentrations can induce viscosity broadening and shift the NH peak due to H-bonding aggregates.
- D
 - Shake (Essential):
 - Run the standard ^1H spectrum.
 - Add 1 drop of D
 - to the NMR tube and shake vigorously.
 - Result: The broad singlet at ~ 1.5 ppm (NH) will vanish. This confirms the assignment of the exchangeable protons and reveals any signals previously obscured under the amine peak.

Acquisition Parameters[2]

- Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.
- Relaxation Delay (D1): Set to 2.0 seconds minimum. Amine protons and quaternary carbons (if any) have longer T1 times.
- Scans (NS): 16 scans for
 ^1H ; 1024 scans for
 ^{13}C .

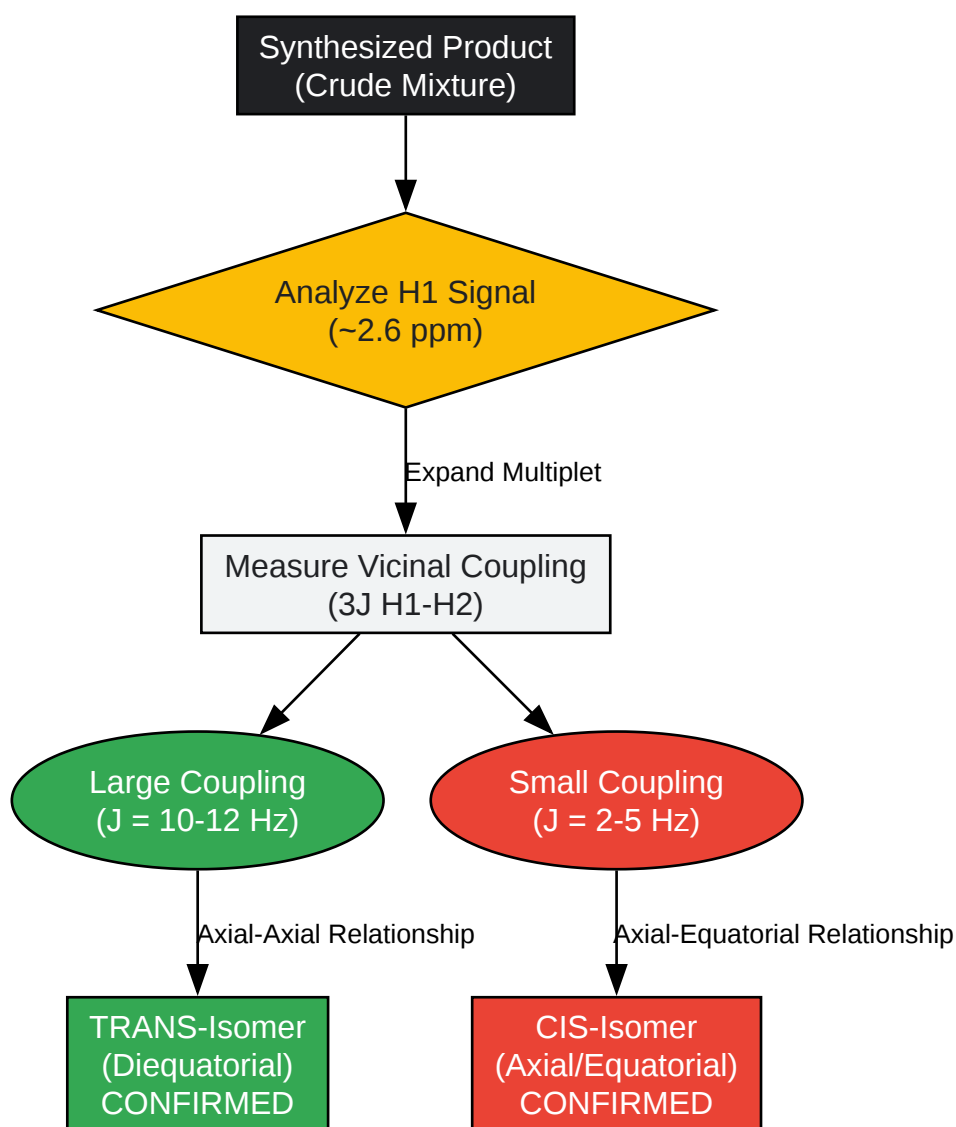
Visualization: Structural Logic & Assignment

Workflow

The following diagrams illustrate the logical pathway from synthesis to spectral confirmation, highlighting the critical decision nodes for stereochemistry.

Diagram 1: Stereochemical Assignment Logic

This workflow demonstrates how to distinguish the trans vs. cis isomer using the predicted coupling constants.

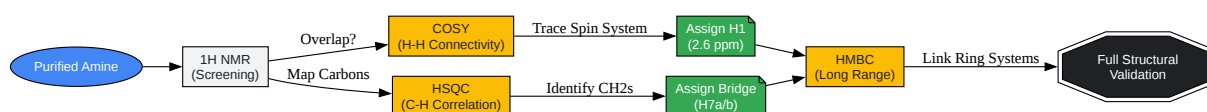


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Caption: Logic flow for determining stereochemistry based on the H1-H2 coupling constant () derived from the Karplus relationship.

Diagram 2: Advanced Characterization Workflow (2D NMR)

If signal overlap in the 1.0–1.8 ppm region prevents clear assignment, use this 2D NMR strategy.



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Caption: 2D NMR workflow to resolve overlapping aliphatic signals and confirm the connectivity of the cyclopentyl-methyl-cyclohexyl linkage.

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